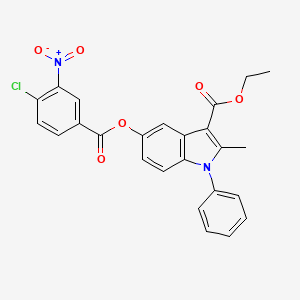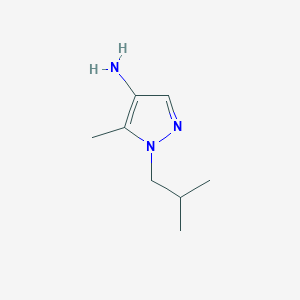
5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their molecular structure . The molecular formula represents the number and type of atoms in a molecule . The structural formula represents the connections between different atoms in a molecule .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create that compound from raw materials . This can involve a variety of chemical reactions, and often requires careful planning to ensure that the desired product is obtained .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule . This can be determined using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as potential catalysts that might affect the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .科学的研究の応用
Anticancer Properties
The thiazolidinone scaffold, to which this compound belongs, has demonstrated significant potential in cancer research. Researchers have investigated its role as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Mechanisms include interference with cell cycle progression, apoptosis induction, and inhibition of angiogenesis. Further studies are needed to explore its specific targets and optimize its efficacy in various cancer types .
Antidiabetic Activity
Thiazolidinones, including our compound of interest, have been explored for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose uptake. This property makes them potential candidates for managing type 2 diabetes .
Antimicrobial Applications
The compound’s antimicrobial properties have been investigated against bacteria, fungi, and other pathogens. It may serve as a lead structure for developing novel antibiotics or antifungal agents. Researchers have studied its mode of action and potential synergies with existing antimicrobial drugs .
Antiviral Potential
Thiazolidinones, including our compound, exhibit antiviral activity against certain viruses. Investigations have focused on inhibiting viral replication, particularly in RNA viruses. The compound’s mechanism of action and its potential as an adjunct therapy warrant further exploration .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thiazolidinones possess anti-inflammatory properties by modulating cytokines, enzymes, and transcription factors. Researchers have studied their impact on inflammatory pathways, making them promising candidates for managing inflammatory disorders .
Anticonvulsant Properties
The compound’s potential as an anticonvulsant has been explored. Thiazolidinones may interact with ion channels or neurotransmitter systems, affecting neuronal excitability. Their role in preventing seizures and managing epilepsy requires further investigation .
作用機序
Safety and Hazards
特性
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBETNWWUUCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)
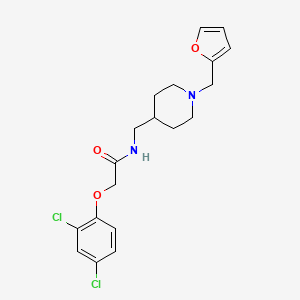
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)
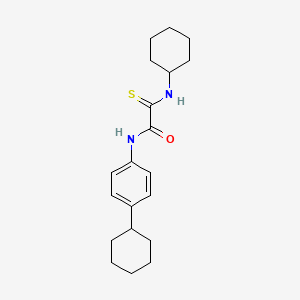

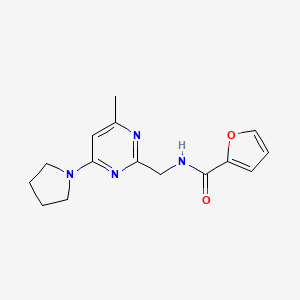
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
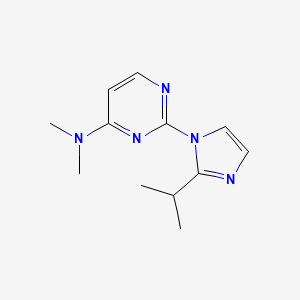
![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)
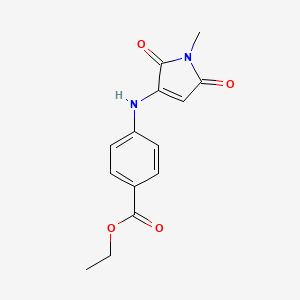
![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)
